2-Bromo-3,5-dimethoxybenzoic acid
Overview
Description
“2-Bromo-3,5-dimethoxybenzoic acid” is a chemical compound with the CAS Number: 17275-86-4 . It has a molecular weight of 261.07 . It appears as a white solid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3,5-dimethoxybenzoic acid” can be represented by the InChI code: 1S/C9H9BrO4/c1-13-5-3-6 (9 (11)12)8 (10)7 (4-5)14-2/h3-4H,1-2H3, (H,11,12)
. This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“2-Bromo-3,5-dimethoxybenzoic acid” is a white solid . It has a molecular weight of 261.07 and is typically stored at temperatures between 0-5°C .
Scientific Research Applications
Metabolism and Toxicology Studies
2-Bromo-3,5-dimethoxybenzoic acid has been studied in the context of metabolism and toxicology. In a study on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug, 2-Bromo-3,5-dimethoxybenzoic acid is identified as one of the metabolites. This research reveals its role in the metabolic breakdown of 2C-B, providing insights into the drug's metabolic fate and potential toxic effects (Carmo et al., 2005).
Bromination Studies
Research on the bromination of various derivatives of resorcinol has been conducted, where 2-Bromo-3,5-dimethoxybenzoic acid is potentially relevant. Such studies help understand the chemical properties and reactions of this compound (Cannon et al., 1971).
Crystal Structure Analysis
The crystal structures of compounds involving 2-Bromo-3,5-dimethoxybenzoic acid have been analyzed. For instance, the structures of solid inclusion compounds with 2',6'-dimethoxyflavone and 2-Bromo-3,5-dimethoxybenzoic acid were investigated, providing insights into molecular interactions and crystallization processes (Wallet et al., 2000).
Synthetic Applications
The compound has been used as an intermediate in the synthesis of other chemicals. For instance, its use in the synthesis of pyrimidine medicament was studied, highlighting its role in producing pharmaceutically relevant compounds (Xu Dong-fang, 2000).
Molecular Interactions and Solid-State Chemistry
Studies on the interaction of 2-Bromo-3,5-dimethoxybenzoic acid with other molecules, like in the context of microwave-enhanced Suzuki-Miyaura vinylation, are significant. These studies explore the breadth and scope of its applications in organic synthesis (Brooker et al., 2010).
Halogen Bonding and Structural Analysis
Research on the influence of methoxy-substituents on the strength of Br … Br type II halogen bonds in bromobenzoic acid, including 4-bromo-3,5-di(methoxy)benzoic acid, reveals important aspects of its molecular structure and bonding characteristics (Raffo et al., 2016).
Bioinspired Synthesis
The compound has also been used in bioinspired synthesis processes. For example, a bioinspired total synthesis of delitschiapyrone A was accomplished starting from 4-bromo-3,5-dimethoxybenzoic acid, highlighting its utility in complex organic synthesis (Kurasawa et al., 2018).
Safety And Hazards
“2-Bromo-3,5-dimethoxybenzoic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
2-bromo-3,5-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYHIVYNECVLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,5-dimethoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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